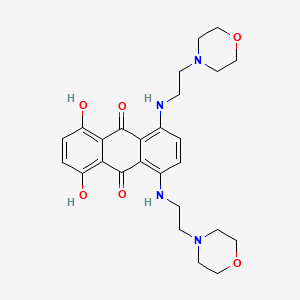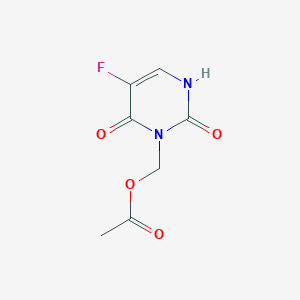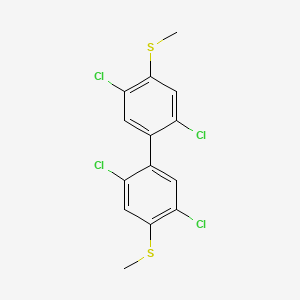
1,1'-Biphenyl, 2,2',5,5'-tetrachloro-4,4'-bis(methylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- is a synthetic organic compound that belongs to the class of polychlorinated biphenyls (PCBs). These compounds are characterized by their biphenyl structure, where two benzene rings are connected by a single bond, and the presence of chlorine atoms and methylthio groups. This compound is known for its stability and resistance to environmental degradation, making it a persistent organic pollutant.
Preparation Methods
The synthesis of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- typically involves the chlorination of biphenyl followed by the introduction of methylthio groups. The reaction conditions for chlorination often include the use of chlorine gas in the presence of a catalyst such as iron or aluminum chloride. The methylthio groups can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent under basic conditions.
Industrial production methods for this compound may involve large-scale chlorination and thiolation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired compound with high purity.
Chemical Reactions Analysis
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- undergoes various chemical reactions, including:
Oxidation: The methylthio groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: The chlorine atoms can be reduced to hydrogen atoms using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, peracids
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio groups results in the formation of sulfoxides or sulfones, while substitution of chlorine atoms with hydroxide ions yields hydroxylated biphenyl derivatives.
Scientific Research Applications
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- has several scientific research applications, including:
Chemistry: It is used as a model compound to study the reactivity and environmental behavior of polychlorinated biphenyls. Researchers investigate its chemical transformations and degradation pathways to understand its persistence and potential environmental impact.
Biology: The compound is used in studies on the bioaccumulation and toxicological effects of polychlorinated biphenyls. It serves as a reference compound to evaluate the biological activity and toxicity of related compounds.
Medicine: Research on this compound includes its potential use as a therapeutic agent or as a tool to study the mechanisms of action of similar compounds. Its interactions with biological targets, such as enzymes and receptors, are of particular interest.
Industry: The compound is used in the development of materials with specific properties, such as flame retardants and plasticizers. Its stability and resistance to degradation make it suitable for applications where long-term performance is required.
Mechanism of Action
The mechanism of action of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to and inhibit the activity of certain enzymes, such as cytochrome P450 enzymes, which are involved in the metabolism of xenobiotics. This inhibition can lead to the accumulation of toxic metabolites and disrupt normal cellular functions.
Additionally, the compound can interact with hormone receptors, such as the aryl hydrocarbon receptor (AhR), leading to altered gene expression and potential endocrine-disrupting effects. The pathways involved in these interactions include the activation of signaling cascades that regulate cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- can be compared with other polychlorinated biphenyls (PCBs) and related compounds, such as:
2,2’,5,5’-Tetrachlorobiphenyl: This compound lacks the methylthio groups and is less reactive in certain chemical reactions. It is also a persistent organic pollutant with similar environmental and toxicological properties.
2,2’,4,4’-Tetrachlorobiphenyl: This compound has a different substitution pattern of chlorine atoms, which affects its chemical reactivity and biological activity. It is also used as a reference compound in environmental and toxicological studies.
2,3’,4,4’-Tetrachlorobiphenyl: This compound has a different arrangement of chlorine atoms, leading to variations in its chemical and biological properties. It is studied for its environmental persistence and potential health effects.
The uniqueness of 1,1’-Biphenyl, 2,2’,5,5’-tetrachloro-4,4’-bis(methylthio)- lies in the presence of both chlorine and methylthio groups, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
CAS No. |
69797-50-8 |
|---|---|
Molecular Formula |
C14H10Cl4S2 |
Molecular Weight |
384.2 g/mol |
IUPAC Name |
1,4-dichloro-2-(2,5-dichloro-4-methylsulfanylphenyl)-5-methylsulfanylbenzene |
InChI |
InChI=1S/C14H10Cl4S2/c1-19-13-5-9(15)7(3-11(13)17)8-4-12(18)14(20-2)6-10(8)16/h3-6H,1-2H3 |
InChI Key |
KPRZMSJEFRUIPB-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=C(C=C(C(=C1)Cl)C2=CC(=C(C=C2Cl)SC)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


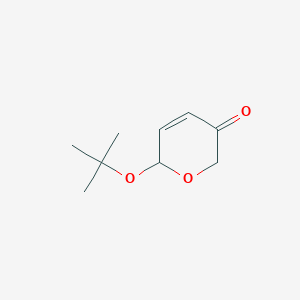


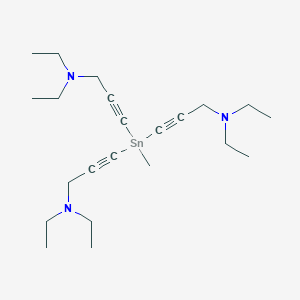
![Dodecanamide, N-[3-[bis(2-hydroxyethyl)amino]propyl]-](/img/structure/B14462685.png)
![8-Hydroxy-2,3-dihydro[1,3]thiazolo[3,2-a]pyridin-4-ium bromide](/img/structure/B14462701.png)
![1-Butene, 1,1,2,3,3,4,4-heptafluoro-4-[(trifluoroethenyl)oxy]-](/img/structure/B14462710.png)
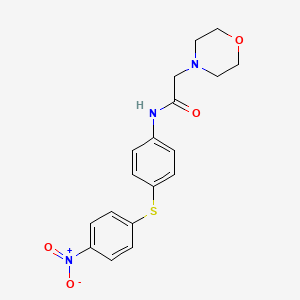
![tert-Butyl(dimethyl)[(3-phenylprop-2-en-1-yl)oxy]silane](/img/structure/B14462721.png)
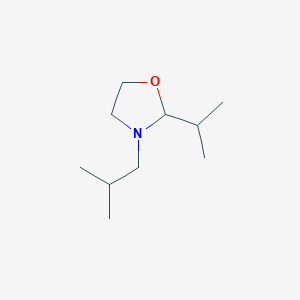
![3-[tert-Butyl(dimethyl)silyl]-1,3-oxazolidin-2-one](/img/structure/B14462739.png)
